molecular formula C10H7F3N2OS B2888644 {3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol CAS No. 1909309-36-9

{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol

Cat. No.: B2888644
CAS No.: 1909309-36-9
M. Wt: 260.23
InChI Key: WAORSBGOLHKCBR-UHFFFAOYSA-N
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Description

{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol is a chemical compound characterized by its trifluoromethyl group and thiadiazole ring. This compound is part of the organofluorine chemistry family, which includes compounds containing fluorine atoms. The presence of the trifluoromethyl group significantly influences the compound's chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol typically involves the following steps:

  • Formation of the Thiadiazole Ring: : This can be achieved through the cyclization of thiosemicarbazides with hydrazine in the presence of a strong acid.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the precise addition of reagents and control of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: : The compound can be reduced to remove the trifluoromethyl group.

  • Substitution: : The trifluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : The major product is the corresponding carboxylic acid.

  • Reduction: : The major product is the corresponding amine.

  • Substitution: : The major products depend on the specific nucleophile or electrophile used.

Scientific Research Applications

{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : The compound can be used in the study of biological systems, particularly in understanding the effects of trifluoromethyl groups on biological molecules.

  • Industry: : The compound is used in the production of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which {3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol is unique due to its trifluoromethyl group and thiadiazole ring. Similar compounds include:

  • 3-Fluoro-2-(trifluoromethyl)pyridine: : This compound also contains a trifluoromethyl group but lacks the thiadiazole ring.

  • 2-(Trifluoromethyl)benzoyl chloride: : This compound has a trifluoromethyl group but is structurally different from the thiadiazole-containing compound.

The presence of the thiadiazole ring in this compound gives it unique chemical and biological properties compared to other trifluoromethyl-containing compounds.

Properties

IUPAC Name

[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c11-10(12,13)7-4-2-1-3-6(7)9-14-8(5-16)17-15-9/h1-4,16H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAORSBGOLHKCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=N2)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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